Sulfamethazine-d4

Isotopic purity Mass spectrometry Internal standard

Sulfamethazine-d4 is a deuterium-labeled internal standard (IS) that solves the critical problem of matrix-induced ion suppression in sulfamethazine residue analysis. Unlabeled or non-isotopic IS fail to co-elute with the analyte, leading to signal losses up to -96% in complex matrices like eggs. This compound corrects for these effects, ensuring regulatory-compliant accuracy. - Corrects matrix effects causing -37% to -96% signal loss in LC-MS/MS. - Enables 93 ± 6.0% recovery, meeting the 70-120% range mandated by SANTE/11312/2021. - Provides a +4 Da mass shift for unambiguous differentiation in environmental and biological matrices.

Molecular Formula C12H14N4O2S
Molecular Weight 282.36 g/mol
CAS No. 1020719-82-7
Cat. No. B563087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethazine-d4
CAS1020719-82-7
Synonyms4-Amino-N-(4,6-Dimethyl-2-pyrimidinyl)benzenesulfonamide-d4;  Azolmetazin-d4;  Sulfamezathine-d4;  Sulfadimerazine-d4;  Sulfadimidine-d4;  Diazil-d4; 
Molecular FormulaC12H14N4O2S
Molecular Weight282.36 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
InChIKeyASWVTGNCAZCNNR-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethazine-d4 (CAS 1020719-82-7) Stable Isotope-Labeled Internal Standard for MS-Based Sulfamethazine Quantification


Sulfamethazine-d4 is a deuterium-labeled analog of the sulfonamide antibiotic sulfamethazine, wherein four hydrogen atoms are replaced by deuterium . This isotopic substitution introduces a mass difference of +4 Da relative to unlabeled sulfamethazine, enabling its exclusive use as a stable isotope-labeled (SIL) internal standard in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for the quantification of sulfamethazine . With chemical purity commonly ≥98% and isotopic enrichment ≥98 atom% D , the compound does not possess intrinsic antimicrobial activity but serves as an analytical reference material essential for correcting matrix effects, extraction recovery losses, and instrument variability in sulfamethazine residue analysis .

Why Sulfamethazine-d4 Cannot Be Replaced by Unlabeled Sulfamethazine or Non-Deuterated Analogs in MS-Based Bioanalysis


In LC-MS/MS and GC-MS quantification of sulfamethazine in biological and environmental matrices, unlabeled sulfamethazine and structurally related sulfonamides fail as internal standards because they do not co-elute with identical matrix effect profiles. Matrix-induced ion suppression or enhancement for sulfamethazine has been documented to cause signal losses ranging from −37% to −96% depending on the sample matrix (e.g., fish vs. eggs) [1]. A non-isotopic internal standard, such as sulfamerazine, cannot fully correct for these analyte-specific matrix effects due to differences in retention time and ionization behavior [2]. Deuterium-labeled Sulfamethazine-d4, by contrast, exhibits near-identical physicochemical properties to the target analyte, co-elutes under the same chromatographic conditions, and undergoes the same ionization processes, thereby normalizing matrix effects and extraction variability that would otherwise compromise assay accuracy and reproducibility .

Quantitative Differentiation Evidence for Sulfamethazine-d4 Versus Alternative Reference Standards


Isotopic Enrichment Specification: ≥98 atom% D Enables Quantitative MS Differentiation from Unlabeled Sulfamethazine

Sulfamethazine-d4 is supplied with a minimum isotopic enrichment of ≥98 atom% deuterium (²H) at the four labeled positions . This level of enrichment ensures that the contribution of the unlabeled sulfamethazine isotopologue (M) to the M+4 internal standard channel is ≤2%, a threshold that meets the European Commission's SANTE/11312/2021 guideline for acceptable isotopic purity in residue analysis internal standards [1]. In contrast, unlabeled sulfamethazine has 0 atom% deuterium enrichment, rendering it unsuitable for MS differentiation from the target analyte in co-eluting LC-MS/MS peaks .

Isotopic purity Mass spectrometry Internal standard

Recovery Correction in Multi-Residue LC-MS/MS Analysis: Sulfamethazine-d4 Demonstrates 93 ± 6.0% Recovery Correction

In a validated analytical workflow for sulfonamide residue determination, Sulfamethazine-d4 employed as an internal standard provided a recovery correction value of 93 ± 6.0% for sulfamethazine across the analytical method [1]. This quantitative recovery correction directly compensates for analyte losses during sample preparation (extraction, clean-up, derivatization) and instrument variability. In comparison, methods relying on external calibration without an isotopic internal standard for sulfamethazine exhibited absolute recovery variability ranging from 21.7% to 64.3% depending on the extraction technique employed, underscoring the corrective function of the deuterated internal standard [2].

Recovery correction LC-MS/MS Veterinary drug residue

Matrix Effect Mitigation: Deuterated Internal Standard Compensates for Signal Losses of −37% to −96% in Complex Biological Matrices

Analysis of sulfamethazine in food matrices (fish and eggs) revealed matrix-induced signal suppression ranging from −37% to −96% when measured without appropriate internal standard correction [1]. Sulfamethazine-d4, as a co-eluting stable isotope-labeled internal standard, experiences identical matrix-induced ionization effects as the target analyte, thereby enabling full compensation for these suppressive losses through response ratio normalization . Without this isotopic internal standard, a method relying on external calibration or a non-isotopic analog (e.g., sulfamerazine) would yield under-quantified results by a factor of up to 25-fold in egg matrices, leading to potential false-negative compliance reporting [2].

Matrix effect Signal suppression Veterinary residue

Chemical Purity ≥99% Exceeds Minimum Requirements for Trace-Level Residue Quantification in Regulatory Settings

Sulfamethazine-d4 is commercially available with certified chemical purity values of 99.91% and ≥99% deuterated forms (d1-d4) , exceeding the typical ≥98% purity threshold required for analytical reference standards used in method validation. This high purity specification reduces the contribution of non-deuterated and structurally related impurities that could otherwise interfere with the internal standard channel or cause isobaric interferences. In comparison, many generic unlabeled sulfamethazine reference standards are supplied at ≥98% or ≥99% purity, but without the isotopic differentiation required for MS-based quantitation [1].

Chemical purity Certified reference material Method validation

Validated Application Scenarios for Sulfamethazine-d4 in Regulated Bioanalytical and Environmental Workflows


Regulatory Veterinary Drug Residue Monitoring in Food Matrices (LC-MS/MS)

Sulfamethazine-d4 is employed as the deuterated internal standard in accredited LC-MS/MS methods for quantifying sulfamethazine residues in animal-derived foods (muscle, liver, kidney, milk, eggs) according to SANTE/11312/2021 guidelines. Its ≥98 atom% D enrichment and co-elution profile enable full correction of matrix-induced signal suppression, which for sulfamethazine can reach −96% in egg matrices [1]. The 93 ± 6.0% recovery correction achieved with this internal standard supports method accuracy within the 70-120% acceptance range mandated by regulatory bodies, making it essential for import/export compliance testing and national residue control programs [2].

Environmental Fate and Transport Studies of Sulfamethazine in Water and Soil Systems

Sulfamethazine-d4 serves as a tracer and internal standard in environmental mass spectrometry studies tracking sulfamethazine degradation, photolysis, and transport in aquatic and soil systems. The deuterium label provides a distinct mass shift (+4 Da) that enables differentiation from native sulfamethazine even in complex environmental matrices containing co-extracted natural organic matter [1]. This isotopic differentiation is particularly critical for studies evaluating anaerobic cometabolism and photodegradation pathways of sulfamethazine, where accurate quantification of low ng/L to μg/L concentrations is required [3].

Pharmacokinetic (PK) and Metabolism Studies in Veterinary Species

In pharmacokinetic investigations of sulfamethazine in livestock (swine, cattle, poultry), Sulfamethazine-d4 is used as the internal standard for LC-MS/MS quantification of plasma and tissue drug concentrations. The deuterated internal standard normalizes extraction variability from plasma protein precipitation and solid-phase extraction (SPE) clean-up steps, while its co-elution with sulfamethazine ensures that ion suppression or enhancement from endogenous phospholipids does not bias the measured drug concentrations [1]. This application supports the generation of regulatory PK data required for withdrawal period determination and new animal drug approvals [2].

Multi-Residue Sulfonamide Screening Panels for Antimicrobial Resistance Surveillance

Sulfamethazine-d4 is incorporated into multi-analyte LC-MS/MS methods for simultaneous quantification of 10-20 sulfonamide antibiotics in surveillance programs monitoring antimicrobial resistance (AMR) drivers. As a class-specific internal standard for sulfamethazine, it provides matrix-matched correction for this specific analyte within broader sulfonamide panels, while the use of multiple deuterated internal standards (e.g., sulfadiazine-d4, sulfamerazine-d4, sulfamethoxazole-d4) enables accurate quantification of each target compound despite varying matrix effects across different food and environmental sample types [1].

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